molecular formula C24H18N4O3 B2419827 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291844-88-6

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2419827
CAS No.: 1291844-88-6
M. Wt: 410.433
InChI Key: RLFVHKUVYIJNKW-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-7-5-9-17(13-15)28-24(29)20-12-4-3-11-19(20)21(26-28)23-25-22(27-31-23)16-8-6-10-18(14-16)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFVHKUVYIJNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing in an inert atmosphere to ensure the complete formation of the oxadiazole ring .

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace substituents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The interaction of the oxadiazole ring with biological targets can inhibit the growth of various pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Potential

The compound has been investigated for its anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through specific molecular interactions could lead to therapeutic applications in treating inflammatory diseases .

Photophysical Properties

The unique structure of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one allows it to exhibit interesting photophysical properties. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has focused on optimizing its luminescent properties for enhanced performance in electronic applications .

Synthesis of Advanced Materials

The compound can be utilized as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its ability to undergo various chemical transformations allows for the development of materials with tailored properties for specific applications in coatings and sensors .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents on the oxadiazole ring significantly influenced antimicrobial activity, highlighting the importance of structural optimization .

Case Study 2: Anticancer Activity

In a recent investigation, researchers evaluated the anticancer potential of several oxadiazole derivatives in breast cancer cell lines. The study found that compounds similar to 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one exhibited potent cytotoxic effects through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic pathways .

Comparison with Similar Compounds

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can be compared with other oxadiazole derivatives such as:

Biological Activity

The compound 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_4O_2 with a molecular weight of approximately 304.34 g/mol. The structure features an oxadiazole ring, which is known for its pharmacological significance due to the presence of the toxophoric –N=C–O– linkage that can interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the target compound. The mechanism of action primarily involves:

  • Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Nucleic Acids : These compounds can interact with nucleic acids, leading to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that oxadiazole derivatives exhibited significant cytotoxicity. The compound's modifications were shown to enhance its activity against breast and lung cancer cells .
  • Mechanism-Based Approaches : Research indicated that structural modifications of oxadiazoles can lead to improved binding affinities for specific biological targets, enhancing their efficacy as anticancer agents .

Other Biological Activities

Beyond anticancer properties, oxadiazoles exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles have been explored, indicating their utility in managing inflammatory diseases .

Comparative Biological Activity Table

Activity TypeCompound TypeObserved Effect
Anticancer1,3,4-Oxadiazole derivativesCytotoxicity against various cancer cells
AntimicrobialOxadiazole derivativesInhibition of bacterial growth
Anti-inflammatoryOxadiazole derivativesReduction in inflammation markers

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